Ethyl 4-[1-(4-chlorobenzenesulfonyl)piperidine-4-amido]benzoate
Description
Ethyl 4-[1-(4-chlorobenzenesulfonyl)piperidine-4-amido]benzoate is a structurally complex organic compound featuring:
- A benzoate ester (ethyl 4-amidobenzoate) as the core scaffold.
- A piperidine ring substituted at the 4-position with an amide group.
- A 4-chlorobenzenesulfonyl group attached to the piperidine nitrogen.
Properties
IUPAC Name |
ethyl 4-[[1-(4-chlorophenyl)sulfonylpiperidine-4-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O5S/c1-2-29-21(26)16-3-7-18(8-4-16)23-20(25)15-11-13-24(14-12-15)30(27,28)19-9-5-17(22)6-10-19/h3-10,15H,2,11-14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYFUQJOFRKMSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues in Piperidine Derivatives
The compound’s piperidine core and sulfonyl/amide substitutions invite comparisons with structurally related derivatives (Table 1):
| Compound Name | Key Structural Differences | Impact on Properties | Reference |
|---|---|---|---|
| Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate | Methylsulfonyl group instead of 4-chlorobenzenesulfonyl | Reduced lipophilicity; altered receptor affinity due to smaller substituent | |
| Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate | Chloroethyl substituent instead of sulfonyl group | Increased electrophilicity; potential for crosslinking or alkylation reactions | |
| Ethyl 1-(4-methoxybenzyl)piperidine-4-carboxylate | Methoxybenzyl group instead of sulfonylamide | Enhanced π-π stacking potential; differing metabolic stability | |
| Ethyl 4-[1-(3-chlorobenzenesulfonyl)piperidine-4-amido]benzoate | Chlorine at 3-position on benzene ring | Altered steric and electronic effects; may influence target binding specificity |
Key Observations :
- Halogen positioning (e.g., 4-Cl vs. 3-Cl) significantly alters steric interactions and biological target engagement .
Functional Group Variations in Benzoate Esters
The benzoate ester scaffold is shared with other compounds, but substitutions modulate activity (Table 2):
Key Observations :
Halogen-Substituted Analogues
Halogen positioning and type influence bioactivity (Table 3):
| Compound Name | Halogen Substituent | Biological Implications | Reference |
|---|---|---|---|
| Ethyl 4-[1-(4-bromobenzenesulfonyl)piperidine-4-amido]benzoate | Bromine instead of chlorine | Increased molecular weight; potential for enhanced halogen bonding | |
| Ethyl 4-[1-(4-fluorobenzenesulfonyl)piperidine-4-amido]benzoate | Fluorine instead of chlorine | Higher electronegativity; altered pharmacokinetics (e.g., absorption) | |
| Ethyl 3-chloro-5-nitro-4-(piperidin-1-yl)benzoate | Nitro and chloro groups on benzoate | Enhanced reactivity (e.g., nitro reduction potential); possible genotoxic effects |
Key Observations :
- Chlorine at the para position balances lipophilicity and electronic effects, whereas bromine increases steric bulk and fluorine enhances metabolic stability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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